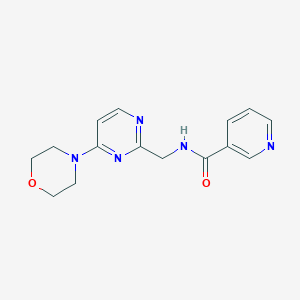

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide, also known as MNAM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNAM belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agents

Morpholinopyrimidine derivatives, including compounds similar to the one , have been evaluated for their anti-inflammatory properties . These compounds have shown promising results in reducing inflammation in macrophage cells stimulated by LPS . They inhibit the production of Nitric Oxide (NO) at non-cytotoxic concentrations and reduce the expression of iNOS and COX-2, key players in the inflammatory response .

Therapeutic Potential in Parkinson’s Disease

Compounds with a pyridopyrimidine moiety, like the one , have shown therapeutic potential in the treatment of Parkinson’s Disease . They have been used to develop potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a protein linked to Parkinson’s Disease . These inhibitors are brain-penetrant and have been profiled in in vivo safety and pharmacodynamic studies .

Anti-Fibrotic Activity

Pyridine-2,4-dicarboxylic acid derivatives, which are structurally related to the compound , have shown anti-fibrotic activity . They inhibit collagen synthesis in liver fibrosis models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .

Inhibition of Tyrosine Kinases

Compounds similar to the one have been used to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and their inhibition is a common therapeutic strategy in the treatment of leukemia .

Wirkmechanismus

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in the production of pro-inflammatory mediators. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes in the biochemical pathways lead to a decrease in inflammation.

Result of Action

The molecular and cellular effects of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide’s action include a significant reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of many compounds

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Eigenschaften

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-15(12-2-1-4-16-10-12)18-11-13-17-5-3-14(19-13)20-6-8-22-9-7-20/h1-5,10H,6-9,11H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSHJMWCEVSWNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)

![8-(2-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2368706.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2368708.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)

![2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2368715.png)

![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)